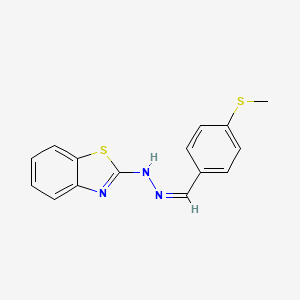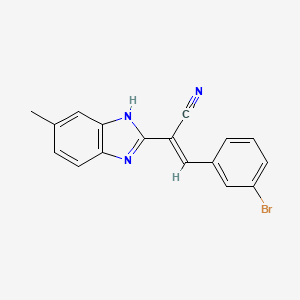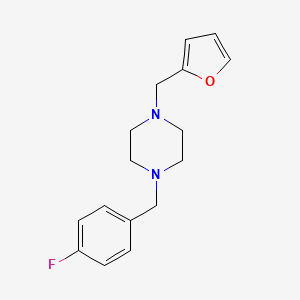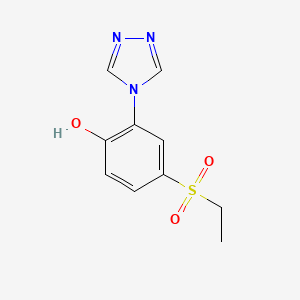![molecular formula C22H17BrN2O3 B3896009 3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B3896009.png)
3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide
Descripción general
Descripción
3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide, also known as BMF-AM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a tool in the study of ion channels. BMF-AM is a voltage-sensitive fluorescent probe that can be used to monitor changes in the membrane potential of cells.
Mecanismo De Acción
3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide works by binding to the lipid bilayer of the cell membrane. When the membrane potential changes, this compound undergoes a conformational change that results in a change in fluorescence intensity. This change in fluorescence can be used to monitor changes in the membrane potential of cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of cells. It does not affect cell viability, proliferation, or differentiation. This compound has been shown to be a reliable tool for studying the activity of ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide in lab experiments is its high sensitivity and specificity for monitoring changes in membrane potential. It is also relatively easy to use and does not require specialized equipment. However, one limitation of this compound is that it is not suitable for long-term experiments, as it can be photobleached over time. Additionally, this compound is not suitable for use in vivo, as it cannot penetrate cell membranes.
Direcciones Futuras
There are several future directions for research involving 3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide. One direction is to develop new derivatives of this compound that have improved properties, such as increased photostability or the ability to penetrate cell membranes. Another direction is to use this compound to study the activity of ion channels in disease states, such as cancer or neurological disorders. Additionally, this compound could be used in drug discovery to screen for compounds that modulate ion channel activity.
Aplicaciones Científicas De Investigación
3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide has been used in scientific research to study the activity of ion channels. Ion channels are proteins that are responsible for the movement of ions across cell membranes, which is essential for many physiological processes. This compound can be used to monitor changes in the membrane potential of cells, which provides insight into the activity of ion channels. This compound has been used to study the activity of voltage-gated potassium channels, calcium channels, and sodium channels.
Propiedades
IUPAC Name |
(Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3/c1-14-3-9-19(20(23)11-14)21-10-8-18(28-21)12-15(13-24)22(26)25-16-4-6-17(27-2)7-5-16/h3-12H,1-2H3,(H,25,26)/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWPQOAAICBEHB-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(5-methyl-2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3895929.png)
![2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B3895932.png)
![N-{4-[3-(2-pyridinyl)acryloyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3895938.png)

![3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895963.png)

![4-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzenesulfonamide](/img/structure/B3895973.png)
![2-{2-[4-(benzyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3895977.png)
![2-[2-(3-bromophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3895996.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-5-nitrobenzonitrile](/img/structure/B3896002.png)


![1-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3896035.png)
